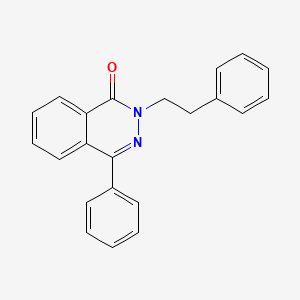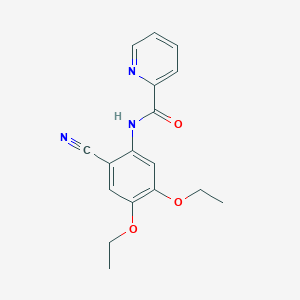![molecular formula C16H18ClNO4S2 B5548157 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B5548157.png)
3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide, also known as CDBS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 128-130°C. CDBS has been found to have various biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of action of different biological processes.
作用机制
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide involves its binding to the pore region of voltage-gated sodium channels. This binding prevents the influx of sodium ions into the cell, which is necessary for the depolarization of the membrane and the generation of action potentials. By blocking sodium channels, this compound can inhibit the activity of neurons and other excitable cells, leading to a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, depending on the specific system being studied. In neurons, this compound has been shown to block the generation and propagation of action potentials, leading to a decrease in neurotransmitter release and synaptic transmission. In cardiac muscle, this compound can inhibit the depolarization of the membrane, leading to a decrease in the force of contraction. This compound has also been found to have anti-inflammatory effects, potentially through its inhibition of sodium channels in immune cells.
实验室实验的优点和局限性
One of the main advantages of using 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide in lab experiments is its specificity for voltage-gated sodium channels. This allows researchers to selectively block these channels without affecting other ion channels or cellular processes. Additionally, this compound has a relatively low toxicity and is stable under a range of experimental conditions. However, one limitation of using this compound is its relatively low potency compared to other sodium channel blockers. This can make it difficult to achieve complete channel block, particularly in systems with high channel density.
未来方向
There are many potential future directions for research involving 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide. One area of interest is in the development of more potent and selective sodium channel blockers, which could have therapeutic applications in the treatment of pain, epilepsy, and other neurological disorders. Additionally, this compound could be used in combination with other drugs to investigate the interactions between different ion channels and cellular processes. Finally, this compound could be used in conjunction with other techniques such as optogenetics and electrophysiology to investigate the role of sodium channels in complex biological systems.
合成方法
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N-diethylaniline in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure this compound. The yield of this synthesis method is typically around 50-60%, and the purity of the final product can be confirmed using analytical techniques such as NMR and HPLC.
科学研究应用
3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide has been used extensively in scientific research as a tool for investigating various biological processes. One of the main applications of this compound is in the study of ion channels, particularly voltage-gated sodium channels. This compound has been shown to block these channels, which are involved in the generation and propagation of action potentials in neurons and other excitable cells. This makes this compound a valuable tool for studying the role of sodium channels in various physiological processes, including pain perception, muscle contraction, and cardiac function.
属性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S2/c1-3-18(4-2)24(21,22)16-7-5-6-15(12-16)23(19,20)14-10-8-13(17)9-11-14/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIHTHYCQYDFRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5548091.png)

![N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5548099.png)
![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)



![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)

![1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5548170.png)
![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)